

Application Notes and Protocols for (+)-SHIN1 Treatment in Sensitive Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and selective dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2, key enzymes in one-carbon (1C) metabolism.[1][2] These enzymes are crucial for the conversion of serine to glycine and the generation of one-carbon units essential for the biosynthesis of nucleotides and other critical cellular components.[1][2] Cancer cells, with their high proliferation rates, often exhibit an increased demand for one-carbon units, making SHMT1 and SHMT2 attractive targets for anti-cancer therapy. This document provides detailed information on cancer cell lines sensitive to (+)-SHIN1, protocols for assessing its efficacy, and an overview of the underlying signaling pathways.

Cell Line Sensitivity to (+)-SHIN1

A notable sensitivity to **(+)-SHIN1** has been observed in B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's lymphoma.[1][3] This heightened sensitivity is attributed to a metabolic vulnerability in these cell types, specifically a defect in glycine import, which renders them highly dependent on endogenous glycine synthesis by SHMT.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **(+)-SHIN1** in various cancer cell lines.



Cell Line	Cancer Type	IC50 (μM)	Reference
DLBCL cell lines (average of 4)	Diffuse Large B-cell Lymphoma	5	[2]
HCT-116	Colon Carcinoma	0.87	N/A
HCT-116 (SHMT2 knockout)	Colon Carcinoma	~0.01	N/A
Pancreatic Cancer Cell Line 8988T	Pancreatic Cancer	Sensitive (exact IC50 not specified)	N/A
Rhabdomyosarcoma cell lines	Rhabdomyosarcoma	Sensitive (exact IC50 not specified)	N/A
Bladder cancer cell lines	Bladder Cancer	Sensitive (exact IC50 not specified)	N/A
Lung cancer cell lines	Lung Cancer	Sensitive (exact IC50 not specified)	N/A

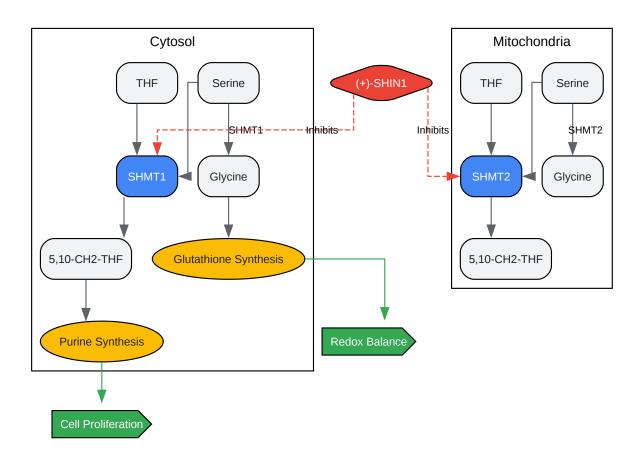
Signaling Pathways Affected by (+)-SHIN1

(+)-SHIN1 treatment disrupts one-carbon metabolism, leading to a cascade of downstream effects that ultimately inhibit cancer cell proliferation and survival.

One-Carbon Metabolism Pathway Inhibition

(+)-SHIN1 directly inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This blockade prevents the conversion of serine to glycine and the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). The depletion of glycine and one-carbon units impacts two critical downstream pathways: purine nucleotide synthesis and glutathione synthesis.





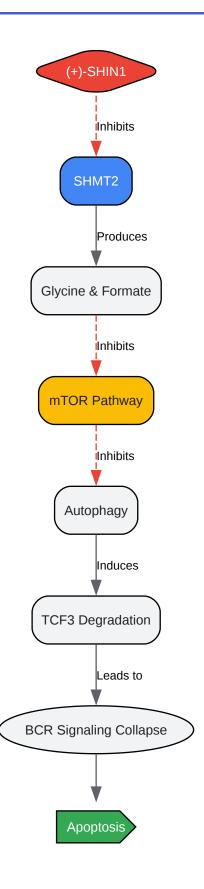
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Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN1.

Downstream Effects in Burkitt's Lymphoma

In Burkitt's lymphoma, the inhibition of SHMT2 by **(+)-SHIN1** leads to a significant reduction in intracellular glycine and formate levels. This metabolic stress inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR triggers the autophagic degradation of the oncogenic transcription factor TCF3, leading to a collapse of tonic B-cell receptor (BCR) signaling, which is essential for the survival of Burkitt's lymphoma cells.[3][4]





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Caption: Downstream effects of (+)-SHIN1 in Burkitt's lymphoma.

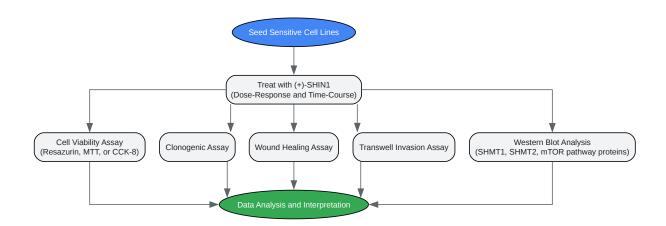


Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of (+)-SHIN1.

Experimental Workflow

A typical workflow for evaluating the effects of **(+)-SHIN1** on sensitive cell lines involves a series of in vitro assays to measure cell viability, colony formation, migration, and invasion, as well as molecular assays to probe the underlying mechanisms.



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